4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione
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Overview
Description
4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzimidazole with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino and prop-2-enyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and benzimidazole moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2-thione
- 4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2-thione
Uniqueness
4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione is unique due to its prop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phenyl and methyl-substituted analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
144464-15-3 |
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Molecular Formula |
C13H12N4S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-amino-5-(1H-benzimidazol-2-yl)-3-prop-2-enyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H12N4S2/c1-2-7-17-11(14)10(19-13(17)18)12-15-8-5-3-4-6-9(8)16-12/h2-6H,1,7,14H2,(H,15,16) |
InChI Key |
ZQAGWXVDVGMIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
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